6-bromo-3-methylisoquinolin-1-amine
Description
Properties
CAS No. |
872018-41-2 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Reductive Amination
Amino acetaldehyde dimethyl acetal reacts with 4-bromo-3-methylbenzaldehyde in the presence of sodium cyanoborohydride, forming a secondary amine intermediate. This step typically achieves >80% yield under inert atmospheric conditions.
Step 2: Tosylation and Cyclization
The intermediate undergoes tosylation using p-toluenesulfonyl chloride, followed by AlCl3-mediated cyclization at 80–100°C. This Friedel-Crafts-type reaction generates the isoquinoline scaffold with a bromo substituent at position 6 and methyl at position 3.
Step 3: Aryl Amination
The final amine group is introduced via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ammonia equivalents. Yields range from 45–60% after purification by silica gel chromatography.
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaBH3CN, MeOH | RT, 12 h | 82% |
| 2 | AlCl3, DCM | 80°C, 6 h | 68% |
| 3 | Pd(OAc)₂, XPhos | 100°C, 24 h | 58% |
Direct Alkylation of 6-Bromoisoquinolin-1-Amine
Alternative routes modify pre-formed isoquinoline cores. A method analogous to 6-bromo-1-methylindazol-4-amine synthesis involves methylating 6-bromoisoquinolin-1-amine:
Methylation Protocol
6-Bromoisoquinolin-1-amine is treated with methyl iodide (2.5 equiv) and NaH (60% dispersion in oil) in tetrahydrofuran (THF) at 0°C. After 3 hours, the reaction is quenched with methanol, yielding 6-bromo-3-methylisoquinolin-1-amine with 48–52% isolated yield.
Optimization Notes
-
Excess methyl iodide improves conversion but risks di-methylation.
-
Lower temperatures (0°C) minimize side reactions.
Bromination of 3-Methylisoquinolin-1-Amine
Electrophilic bromination offers a pathway to install bromine post-cyclization. Using dibromoisocyanuric acid (DBI) in acetic acid at 60°C, 3-methylisoquinolin-1-amine undergoes regioselective bromination at position 6.
Reaction Conditions
-
Solvent : Acetic acid
-
Temperature : 60°C, 8 h
-
Yield : 40–45% after recrystallization (ethanol/water)
Regioselectivity Analysis
The amine group at position 1 directs bromination to position 6 via resonance stabilization of the intermediate sigma complex.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive amination | High scalability | Multi-step purification | 58% |
| Direct alkylation | Rapid single-step | Low regioselectivity | 52% |
| Electrophilic bromination | Late-stage modification | Moderate yields | 45% |
Analytical Characterization
Critical quality control metrics for this compound include:
-
¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.82 (s, 1H, H-5), 7.45 (d, J = 8.0 Hz, 1H, H-8), 8.10 (s, 1H, NH2).
-
Purity : ≥97% by HPLC (C18 column, 0–100% acetonitrile/water).
Industrial-Scale Considerations
Commercial suppliers (e.g., Nanjing Shizhou Biology Technology Co.) utilize the reductive amination route, citing cost-effectiveness of 4-bromo-3-methylbenzaldehyde (~$720/g) . Challenges include Pd catalyst recycling and AlCl3 waste management.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methylisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, room temperature.
Major Products
Substitution: Formation of 6-methoxy-3-methylisoquinolin-1-amine.
Oxidation: Formation of 6-bromo-3-methylquinoline-1-amine.
Reduction: Formation of 6-bromo-3-methyl-1,2-dihydroisoquinolin-1-amine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly in treating neurological disorders and inflammatory diseases.
- Interaction with Dopamine Receptors : Research indicates that 6-bromo-3-methylisoquinolin-1-amine acts as a ligand for dopamine D3 receptors, which are crucial in conditions like schizophrenia and Parkinson's disease. Its affinity for these receptors suggests it could be developed into therapeutic agents aimed at modulating dopaminergic signaling pathways.
- Inhibition of Mitogen-Activated Protein Kinase (MK2) : This compound has been identified as an inhibitor of MK2, which plays a significant role in inflammatory responses by regulating cytokine release. By inhibiting MK2, it may offer new treatment avenues for conditions characterized by excessive inflammation.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, enhancing the development of new compounds with potential biological activities. The compound can undergo various chemical reactions such as substitution, oxidation, and coupling reactions to form derivatives with tailored properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Antiviral Properties
Research has also explored the antiviral activity of this compound against influenza viruses. Isoquinolone derivatives have shown promise as effective antiviral agents, indicating that further studies could lead to new antiviral therapies based on this compound.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Interaction with bacterial cell walls; inhibition of viral replication |
| 5-Bromo-6-methylisoquinolin-1-amine | Potential neuroprotective | Modulation of neurotransmitter systems |
| 5-Bromo-3-methylisoquinolin-1-amine | Enzyme inhibition | Interaction with specific enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of 6-bromo-3-methylisoquinolin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, affecting cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Structural and Functional Differences
- 6-Bromoisoquinolin-3-amine (CAS 891785-28-7): The amine group at position 3 (vs.
- 6-Methylisoquinolin-1-amine (CAS 42398-74-3): Lacks bromine, resulting in a lower molecular weight (158.20 vs. ~238.08) and reduced steric bulk. The methyl group at C6 (vs. C3) may sterically hinder interactions at the isoquinoline core, impacting binding in enzymatic assays .
- 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS 872018-40-1): The ketone at C1 (vs. amine) increases polarity, reducing solubility in non-polar solvents. The ketone’s electron-withdrawing nature may also deactivate the ring toward electrophilic substitution compared to the amine-containing target .
Q & A
Q. Basic Structural Characterization
- NMR :
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns. Splitting patterns distinguish adjacent protons (e.g., J = 8 Hz for ortho coupling).
- ¹³C NMR : Aromatic carbons (110–140 ppm) and brominated carbons (δ ~120 ppm) validate regiochemistry .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 237) and isotopic patterns (²⁷Br/⁸¹Br) .
- HPLC : Retention time comparison with standards confirms purity (>98%) .
How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Q. Basic Biological Screening
- Assay Design :
- Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
- Dose-Response Analysis :
- Test concentrations (0.5–128 µg/mL) to determine minimum inhibitory concentrations (MICs).
- Data interpretation: MIC ≤8 µg/mL suggests promising activity .
What strategies optimize the synthetic yield of this compound while minimizing by-products?
Q. Advanced Synthesis Optimization
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- By-Product Mitigation :
- Temperature Gradients : Start at 0°C to suppress di-bromination, then gradually warm to 25°C.
- Protecting Groups : Temporarily block reactive sites (e.g., amine protection with Boc groups) .
- Scale-Up Considerations :
- Continuous flow reactors improve heat/mass transfer for higher yields (>80%) .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Q. Advanced SAR Methodology
- Substituent Variation :
- Replace Br with Cl or F to assess halogen effects on lipophilicity (logP) and target binding .
- Introduce electron-withdrawing groups (e.g., NO₂) at position 1 to modulate aromatic ring reactivity.
- Biological Testing :
- Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase targets).
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like PI3K .
What methodologies resolve contradictions in reported biological activity data for this compound?
Q. Advanced Data Analysis
- Orthogonal Assays : Validate initial findings using complementary methods (e.g., cell viability via MTT and ATP assays).
- Statistical Robustness :
- Mechanistic Follow-Up :
- Probe off-target effects via kinome-wide profiling or transcriptomics.
How can computational modeling predict the metabolic stability of this compound?
Q. Advanced Pharmacokinetic Modeling
- In Silico Tools :
- Use PBPK models (e.g., GastroPlus) to simulate absorption/distribution.
- Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) using software like Schrödinger .
- Experimental Validation :
- Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂).
What safety protocols are essential for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
